molecular formula C22H21N3O B15019294 N'-[(1E,2E)-2-Methyl-3-phenylprop-2-EN-1-ylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

N'-[(1E,2E)-2-Methyl-3-phenylprop-2-EN-1-ylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

Cat. No.: B15019294
M. Wt: 343.4 g/mol
InChI Key: BWXSQKAFZWJZIF-RWOQWNJLSA-N
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Description

N’-[(1E,2E)-2-Methyl-3-phenylprop-2-EN-1-ylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings and hydrazide functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2E)-2-Methyl-3-phenylprop-2-EN-1-ylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the condensation of appropriate aldehydes or ketones with hydrazides. The reaction conditions often include:

    Solvents: Ethanol or methanol

    Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 70-80°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction time and yield. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2E)-2-Methyl-3-phenylprop-2-EN-1-ylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Can be reduced to form hydrazines.

    Substitution: Undergoes nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

    Oxidation: Corresponding oxides or quinones.

    Reduction: Hydrazines or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N’-[(1E,2E)-2-Methyl-3-phenylprop-2-EN-1-ylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties in drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which N’-[(1E,2E)-2-Methyl-3-phenylprop-2-EN-1-ylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The compound’s hydrazide group plays a crucial role in forming stable complexes with metal ions, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2E)-2-Methyl-3-phenyl-2-propen-1-ylidene]nicotinohydrazide
  • N-Methyl-N-[(2E)-3-phenyl-2-propen-1-yl]aniline

Uniqueness

N’-[(1E,2E)-2-Methyl-3-phenylprop-2-EN-1-ylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide stands out due to its unique combination of aromatic rings and hydrazide functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C22H21N3O/c1-17(14-18-8-3-2-4-9-18)15-24-25-22(26)16-23-21-13-7-11-19-10-5-6-12-20(19)21/h2-15,23H,16H2,1H3,(H,25,26)/b17-14+,24-15+

InChI Key

BWXSQKAFZWJZIF-RWOQWNJLSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)CNC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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